Cas no 899947-45-6 (1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea)

1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea 化学的及び物理的性質
名前と識別子
-
- AKOS024675539
- CCG-310502
- 1-(4-acetylphenyl)-3-(1-ethylindol-3-yl)urea
- 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- F2740-0596
- 899947-45-6
-
- インチ: 1S/C19H19N3O2/c1-3-22-12-17(16-6-4-5-7-18(16)22)21-19(24)20-15-10-8-14(9-11-15)13(2)23/h4-12H,3H2,1-2H3,(H2,20,21,24)
- InChIKey: LYRTZDBQCDWDDV-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1C=CC(C(C)=O)=CC=1)NC1=CN(CC)C2C=CC=CC=21
計算された属性
- せいみつぶんしりょう: 321.147726857g/mol
- どういたいしつりょう: 321.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 460
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2740-0596-5μmol |
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899947-45-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2740-0596-4mg |
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899947-45-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2740-0596-5mg |
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899947-45-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2740-0596-15mg |
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899947-45-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2740-0596-50mg |
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899947-45-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2740-0596-10μmol |
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899947-45-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2740-0596-1mg |
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899947-45-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2740-0596-2μmol |
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899947-45-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2740-0596-25mg |
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899947-45-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2740-0596-10mg |
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea |
899947-45-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)ureaに関する追加情報
Professional Introduction to Compound with CAS No 899947-45-6 and Product Name: 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
Compound with the CAS number 899947-45-6, specifically identified by the product name 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure, characterized by a phenyl ring substituted with an acetyl group at the fourth position and connected to an indole moiety via a urea linkage, suggests a rich chemical reactivity that makes it a valuable candidate for further exploration.
The synthesis of 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves a series of well-established organic reactions, including condensation and substitution processes. The presence of both the acetyl and urea functional groups provides multiple sites for interaction with biological targets, making this compound a promising scaffold for drug discovery. Recent studies have highlighted the importance of such multifunctional molecules in developing novel therapeutic agents that can modulate multiple biological pathways simultaneously.
In the realm of medicinal chemistry, the indole core is particularly noteworthy due to its prevalence in bioactive natural products and pharmacologically relevant compounds. The indole ring in 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can serve as a key pharmacophore, contributing to the compound's binding affinity and selectivity towards specific biological targets. This characteristic is especially valuable in the design of drugs that require high specificity to minimize side effects.
Current research in pharmaceutical sciences has demonstrated that urea-based compounds often exhibit potent biological activities. The urea moiety in 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea can interact with various biological receptors and enzymes, leading to therapeutic effects. For instance, studies have shown that urea derivatives can act as inhibitors or modulators of enzymes involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases.
The acetyl group attached to the phenyl ring in this compound adds another layer of complexity and functionality. Acetyl groups are known to participate in various biochemical reactions, including acetylation processes that are crucial for protein function and regulation. This feature may enhance the compound's ability to interact with biological targets, thereby increasing its therapeutic potential.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea with greater accuracy. Molecular modeling techniques have been employed to simulate the interactions between this compound and potential biological targets, providing insights into its mechanism of action. These computational studies have been instrumental in guiding experimental efforts and optimizing the compound's structure for improved efficacy.
The ethyl group attached to the indole ring in 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea also plays a significant role in determining its chemical properties. Ethyl groups are commonly used in drug design to modify lipophilicity and metabolic stability. The presence of this group may enhance the compound's solubility and bioavailability, which are critical factors for its clinical application.
One of the most exciting aspects of 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is its potential as a lead compound for developing new therapeutic agents. Researchers are exploring its activity against various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Preliminary studies have shown promising results in vitro, indicating that this compound may possess significant therapeutic value.
The development of new drugs is a complex process that involves multiple stages, from initial discovery to clinical trials. However, compounds like 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea offer a starting point for drug discovery by providing a structurally diverse scaffold that can be modified to enhance specific biological activities. The combination of computational methods and experimental validation is essential for optimizing such compounds into viable therapeutic agents.
In conclusion, 899947-45-6 and its corresponding product name 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yi)urea represent a significant contribution to the field of chemical and pharmaceutical research. The unique structural features of this compound make it a promising candidate for further exploration in drug discovery. With continued research and development, it has the potential to lead to novel therapeutic agents that address unmet medical needs.
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